Measured Affinity for Cannabinoid Receptor 1 (CB1) Provides a Defined Pharmacological Anchor
N-isopropyl-2,4,5-trimethylbenzenesulfonamide demonstrates a defined, moderate affinity for the cannabinoid receptor 1 (CB1) with a measured Ki of 950 nM in a radioligand displacement assay [1]. This provides a specific pharmacological anchor, contrasting sharply with related enzymes in the endocannabinoid system (FAAH, MGL, NAAA) against which it is essentially inactive (IC50 values of 100 µM, equivalent to 100,000 nM), establishing a clear selectivity profile [1].
| Evidence Dimension | Binding Affinity (Ki) and Functional Inhibition (IC50) |
|---|---|
| Target Compound Data | CB1: Ki = 950 nM; FAAH, MGL, NAAA: IC50 = 100,000 nM |
| Comparator Or Baseline | CB2: Ki > 1,000 nM; FAAH, MGL, NAAA: IC50 = 100,000 nM |
| Quantified Difference | At least 105-fold selectivity for CB1 over endocannabinoid metabolic enzymes; >1.05-fold selectivity over CB2. |
| Conditions | Displacement of [3H]CP-55,940 from rat brain homogenates (CB1) and human/mouse recombinant cells (CB2); enzyme inhibition assays for FAAH, MGL, and NAAA [1]. |
Why This Matters
This defined, moderate affinity for CB1 and significant selectivity against key off-target enzymes allows researchers to use this compound as a tool or reference point in cannabinoid system studies, a profile not shared by all benzenesulfonamide analogs.
- [1] BindingDB. (n.d.). Entry BDBM50063531 (CHEMBL3398549) for N-isopropyl-2,4,5-trimethylbenzenesulfonamide. View Source
